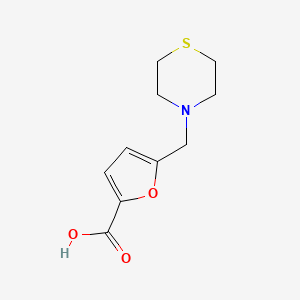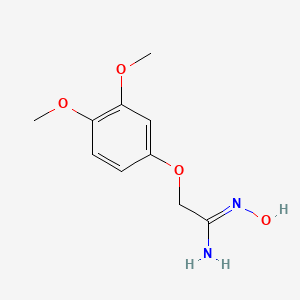
(2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate is a complex organic compound that features a tetrahydrofuran ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate typically involves multiple steps. One common approach includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the introduction of an ethynyl group through a Sonogashira coupling reaction. The final step often involves acetylation to form the acetate ester.
Industrial Production Methods
the use of flow microreactor systems has been suggested for the efficient and sustainable synthesis of similar compounds . These systems offer advantages such as improved reaction control, scalability, and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ethynyl group would yield an alkene or alkane.
Scientific Research Applications
(2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, while the hydroxyl and acetate groups can undergo enzymatic transformations. The tert-butyldiphenylsilyl group provides steric protection, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl methyl ether
- (2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl propionate
Uniqueness
The unique combination of functional groups in (2S,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-ethynyl-4-hydroxytetrahydrofuran-2-yl acetate provides distinct reactivity patterns and potential applications. The presence of the ethynyl group allows for click chemistry reactions, while the tert-butyldiphenylsilyl group offers steric protection, enhancing the compound’s stability and selectivity in reactions.
Properties
Molecular Formula |
C25H30O5Si |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
[(2S,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-ethynyl-4-hydroxyoxolan-2-yl] acetate |
InChI |
InChI=1S/C25H30O5Si/c1-6-25(22(27)17-23(30-25)29-19(2)26)18-28-31(24(3,4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h1,7-16,22-23,27H,17-18H2,2-5H3/t22-,23+,25+/m0/s1 |
InChI Key |
YZFFTVAEQPVTTO-JBRSBNLGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]([C@](O1)(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C#C)O |
Canonical SMILES |
CC(=O)OC1CC(C(O1)(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


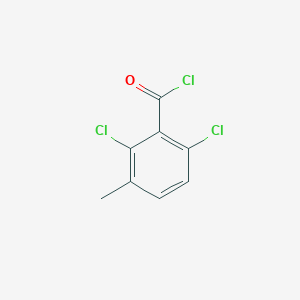
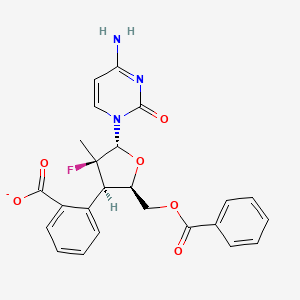
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
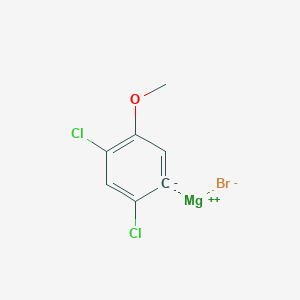
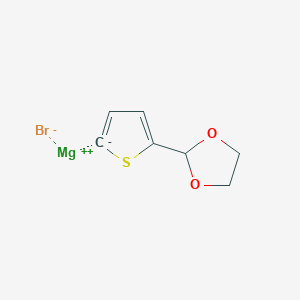
![1-Ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14883900.png)
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14883902.png)
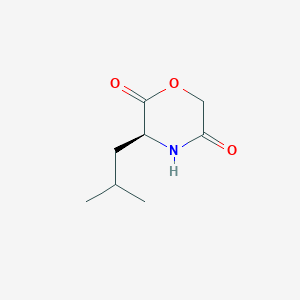
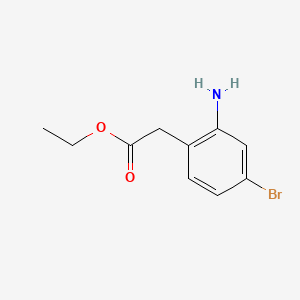
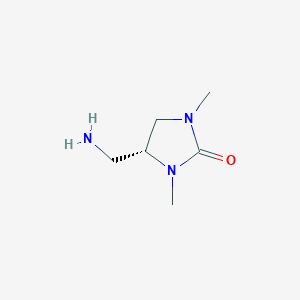
![4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883922.png)
